molecular formula C10H14O3 B14004718 Ethyl 1-acetylcyclopent-3-ene-1-carboxylate CAS No. 33626-80-1

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate

Cat. No.: B14004718
CAS No.: 33626-80-1
M. Wt: 182.22 g/mol
InChI Key: WTROGRGYQDZKND-UHFFFAOYSA-N
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Description

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate: is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclopentene, featuring an ethyl ester group and an acetyl group attached to the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-acetylcyclopent-3-ene-1-carboxylate can be synthesized through the esterification of 1-acetylcyclopent-3-ene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 1-acetylcyclopent-3-ene-1-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

Ethyl 1-acetylcyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, providing insights into enzyme specificity and mechanism.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as a precursor in the manufacture of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetylcyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Ethyl cyclopent-3-ene-1-carboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    1-Acetylcyclopent-3-ene-1-carboxylic acid: The acid form of the compound, which can be used to synthesize the ester.

    Cyclopent-3-ene-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopentene ring.

Uniqueness: Ethyl 1-acetylcyclopent-3-ene-1-carboxylate is unique due to the presence of both an acetyl group and an ethyl ester group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

33626-80-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 1-acetylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h4-5H,3,6-7H2,1-2H3

InChI Key

WTROGRGYQDZKND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=CC1)C(=O)C

Origin of Product

United States

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